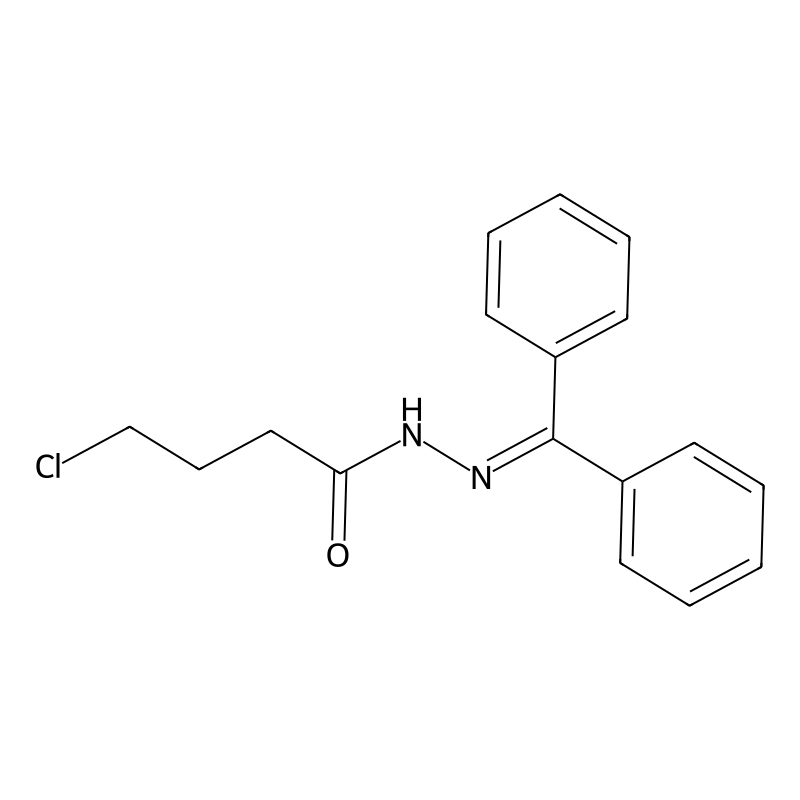

4-Chloro-N'-(diphenylmethylene)butanehydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-N'-(diphenylmethylene)butanehydrazide is a chemical compound with the molecular formula . It features a hydrazide functional group linked to a diphenylmethylene moiety and a butane chain, making it a member of the hydrazone class of compounds. The presence of the chlorine atom enhances its reactivity and potential biological activity.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones.

- Acylation: The hydrazide group can be acylated, introducing various acyl groups.

- Reduction: The compound may be reduced to amines under appropriate conditions.

- Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.

4-Chloro-N'-(diphenylmethylene)butanehydrazide exhibits notable biological activities. Compounds in this class have been studied for their potential as:

- Antimicrobial Agents: They may inhibit the growth of bacteria and fungi.

- Anticancer Agents: Some derivatives show promise in targeting cancer cells through various mechanisms, including apoptosis induction.

- Anti-inflammatory Agents: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The specific biological activity of 4-Chloro-N'-(diphenylmethylene)butanehydrazide requires further investigation to elucidate its mechanisms of action and efficacy.

Synthesis of 4-Chloro-N'-(diphenylmethylene)butanehydrazide can be achieved through several methods:

- Condensation Reaction: The primary method involves the condensation of 4-chlorobenzaldehyde with butanehydrazide in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the hydrazone linkage.

- Alternative Routes: Other synthetic routes may include:

- Using different aldehydes or ketones to modify the diphenylmethylene group.

- Employing microwave-assisted synthesis to enhance yield and reduce reaction time.

These methods are essential for producing the compound efficiently and with high purity.

4-Chloro-N'-(diphenylmethylene)butanehydrazide has several applications, particularly in:

- Pharmaceuticals: As a potential lead compound for developing new drugs targeting microbial infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties may be useful in developing fungicides or herbicides.

- Material Science: The compound can be explored for use in polymers or as a precursor for other functional materials.

These applications highlight its versatility and importance in various fields of research and industry.

Studies on the interactions of 4-Chloro-N'-(diphenylmethylene)butanehydrazide with biological targets are essential for understanding its pharmacological profiles. Potential areas of investigation include:

- Enzyme Inhibition Studies: Examining its effects on specific enzymes involved in metabolic pathways.

- Binding Affinity Assessments: Evaluating how well the compound binds to target receptors or proteins, which can inform its therapeutic potential.

- Cellular Mechanisms: Investigating how this compound affects cellular processes such as proliferation, apoptosis, and inflammation.

Such studies are crucial for assessing both efficacy and safety profiles.

Several compounds share structural similarities with 4-Chloro-N'-(diphenylmethylene)butanehydrazide. Here are some examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-N'-(phenylmethylene)butanehydrazide | Contains a phenyl group instead of diphenyl | May exhibit different biological activities due to structural differences |

| 4-Bromo-N'-(diphenylmethylene)butanehydrazide | Bromine substitution instead of chlorine | Potentially different reactivity and biological properties |

| N'-(Diphenylmethylene)butanehydrazide | Lacks chlorine substitution | Serves as a control for studying the effects of halogenation |

Uniqueness

The presence of the chlorine atom in 4-Chloro-N'-(diphenylmethylene)butanehydrazide enhances its chemical stability and reactivity compared to similar compounds. This unique substitution pattern contributes significantly to its distinctive biological activities and applications in medicinal chemistry.